molecular formula C13H17ClO B8667304 3-Chloro-1-(3,4-diethylphenyl)propan-1-one

3-Chloro-1-(3,4-diethylphenyl)propan-1-one

Cat. No.: B8667304
M. Wt: 224.72 g/mol
InChI Key: YDVVCNQRKYGFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3,4-diethylphenyl)propan-1-one is a useful research compound. Its molecular formula is C13H17ClO and its molecular weight is 224.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

3-chloro-1-(3,4-diethylphenyl)propan-1-one

InChI

InChI=1S/C13H17ClO/c1-3-10-5-6-12(9-11(10)4-2)13(15)7-8-14/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

YDVVCNQRKYGFEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)CCCl)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Diethylbenzene (10.9 g, 74.6 mmol) and propionyl chloride (9.7 g, 74.6 mmol) are added dropwise to AlCl3 (22.3 g, 167.8 mmol) in nitromethane (75 mL) over 30 min. The reaction mixture is stirred at room temperature for 2 hours, after which 70 g of ice and 14 mL concentrated sulphuric acid are added. The aqueous phase is extracted with ether, and the combined organic phases extracted with 2N HCl and saturated aqueous NaCl. The organic phase is further treated with activated charcoal, magnesium sulphate, and filtered, and the solvent removed in vacuo.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two

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